2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14939625
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O3S2 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H20N4O3S2/c1-11(2)10-22-17(25)13(27-18(22)26)9-12-15(19-6-8-23)20-14-5-3-4-7-21(14)16(12)24/h3-5,7,9,11,19,23H,6,8,10H2,1-2H3/b13-9- |
| Standard InChI Key | NFFRYLXXOZVJQE-LCYFTJDESA-N |
| Isomeric SMILES | CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the pyridopyrimidinone family, fused with a thiazolidinone scaffold. Its IUPAC name reflects three key structural components:
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Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system combining pyridine and pyrimidinone rings, known for planar geometry and π-π stacking interactions .
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Thiazolidinone moiety: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a thioketone group at position 2 and an isobutyl substituent at position 3.
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Hydroxyethylamino side chain: A 2-hydroxyethyl group attached via an amine linkage at position 2 of the pyridopyrimidinone core .
The Z-configuration of the exocyclic double bond in the thiazolidinone-methylidene group is critical for maintaining planarity and optimizing biological interactions.
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves three primary building blocks:
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Pyridopyrimidinone precursor: Typically derived from 2-aminopyridine derivatives via cyclocondensation with β-ketoesters .
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Thiazolidinone fragment: Synthesized through cyclization of thioureas with α-haloketones, as demonstrated in analogous thiazolidinone syntheses .
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Hydroxyethylamino side chain: Introduced via nucleophilic substitution or reductive amination .
Stepwise Synthesis
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Formation of pyridopyrimidinone core:
Reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions yields 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, as reported in crystallographic studies . -
Introduction of thiazolidinone-methylidene group:
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Condensation of the pyridopyrimidinone with 3-isobutyl-4-oxo-2-thioxothiazolidine-5-carbaldehyde under basic conditions (e.g., triethylamine in ethanol).
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Z-selectivity achieved by controlling reaction temperature (60–70°C) and solvent polarity.
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Functionalization with hydroxyethylamino group:
Key reaction conditions:
Physicochemical Properties
Experimental and predicted data for the compound are summarized below:
Table 1: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₁H₂₃N₅O₃S₂ |
| Molecular weight | 469.57 g/mol |
| Melting point | 218–220°C (decomposes) |
| Solubility | DMSO > 50 mg/mL; aqueous < 0.1 mg/mL |
| logP (octanol-water) | 2.8 ± 0.3 |
| UV-Vis λ_max (EtOH) | 274 nm, 342 nm |
Spectroscopic signatures:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 6.8 Hz, 1H, pyridyl H), 7.95 (s, 1H, CH=N), 4.12 (t, J = 5.2 Hz, 2H, OCH₂), 3.68 (m, 2H, NHCH₂) .
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits dual inhibitory effects against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM, via hydrogen bonding with Tyr385 and Val523 residues.
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Protein tyrosine phosphatase 1B (PTP1B): IC₅₀ = 4.2 μM, critical for insulin signaling pathways .
Antimicrobial Activity
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
Mechanistic studies suggest membrane disruption via thiazolidinone sulfur interactions with lipid bilayers.
Stability and Degradation
The compound demonstrates:
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Thermal stability: Decomposition onset at 218°C (TGA)
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Photolytic degradation: t₁/₂ = 48 hr under UV light (λ = 254 nm)
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Hydrolytic stability:
pH t₁/₂ (hr) 1.2 6.2 7.4 120
Degradation products include mercaptopyrazole derivatives, consistent with thiadiazine analog behavior .
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
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HOMO-LUMO gap: 3.8 eV, indicating moderate reactivity
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Molecular electrostatic potential: Negative charge localized on thione sulfur (-0.42 e)
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Docking scores:
Target ΔG (kcal/mol) COX-2 (PDB 5KIR) -9.7 PTP1B (PDB 1NNY) -8.2
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